TSHR Antagonism: IC50 Potency Profile and Human-Rat Species Selectivity
The compound demonstrates potent antagonist activity at the thyroid-stimulating hormone receptor (TSHR), with an IC50 of 74 nM at human TSHR expressed in HEK293 cells and 234 nM at rat TSHR in FRTL-5 cells, as measured by cAMP reduction TR-FRET assays after 2 hours incubation . This represents a quantifiable potency difference compared to the structurally related thieno[2,3-d]pyrimidine partial agonist Org 41841, which exhibits IC50 values >1 µM at TSHR in comparable functional assays, positioning the target compound as a higher-affinity TSHR antagonist chemical probe .
| Evidence Dimension | TSHR antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 74 nM (human TSHR, HEK293); IC50 = 234 nM (rat TSHR, FRTL-5) |
| Comparator Or Baseline | Org 41841 (thieno[2,3-d]pyrimidine): IC50 >1 µM at TSHR in functional cAMP assays |
| Quantified Difference | Target compound shows ≥13.5-fold higher potency at human TSHR relative to Org 41841 |
| Conditions | Cell-based functional assay; Eu-cAMP TR-FRET; 2 hr incubation; human TSHR-HEK293 and rat FRTL-5 cells |
Why This Matters
This potency advantage supports selection of this compound as a high-affinity TSHR chemical probe for in vitro GPCR signaling studies requiring defined receptor occupancy.
- [1] BindingDB Entry for BDBM50614118. BindingDB. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50614118 (accessed 2026-04-29). View Source
- [2] Paschke, R. et al. Evaluation of Small Molecule Modulators of the Luteinizing Hormone/Choriogonadotropin and Thyroid Stimulating Hormone Receptors: Structure-Activity Relationships and Selective Binding Patterns. (Patent Literature). US Government. Available via typeset.io: https://typeset.io/authors/ralf-paschke-3llw5sw6m9 (accessed 2026-04-29). View Source
